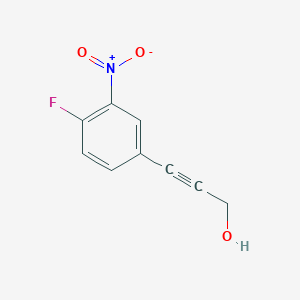

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol

Description

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a fluorinated and nitrated aromatic ring. Its structure comprises a phenyl group substituted with a fluorine atom at the para position and a nitro group at the meta position, attached to a propargyl alcohol chain (prop-2-yn-1-ol). This compound is of interest in organic synthesis due to the electron-withdrawing nitro and fluorine groups, which modulate reactivity and stability.

Properties

Molecular Formula |

C9H6FNO3 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2 |

InChI Key |

CMFZXRGCAAQDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Method Overview:

The most prominent route involves the nucleophilic aromatic substitution (SNAr) of a suitably activated fluorinated nitroaromatic compound with a terminal alkyne derivative, followed by reduction and hydroxylation steps.

Step-by-step Process:

Preparation of 4-Fluoro-3-nitroaniline derivative:

- Starting from 4-fluoro-3-nitroaniline, methylation is performed to generate the dimethylamino derivative, which enhances reactivity in subsequent steps.

- Reaction conditions: Potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 10 hours, yielding 92% of the methylated product.

SNAr Reaction to Form Isocyanide Intermediate:

- The 4-fluoro-3-nitroaniline derivative undergoes formylation and dehydration to generate a 4-fluoro-3-nitrophenyl isocyanide.

- Reaction conditions: Using formylation reagents (e.g., formic acid derivatives) and dehydration agents, yields range from 74% to 95%.

-

- The isocyanide intermediate reacts with terminal alkynes, such as propargyl bromide, in the presence of a base like potassium carbonate.

- Reaction conditions: Reflux in DMF with 2-3 equivalents of base for 16-20 hours, leading to the formation of the corresponding prop-2-yn-1-yl derivatives.

-

- The terminal alkyne is subsequently converted into the alcohol via partial reduction or hydrolysis, often employing catalytic hydrogenation or hydroboration-oxidation methods.

- Typical conditions: Use of Lindlar catalyst or hydroboration with borane followed by oxidation, yielding the desired 3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol.

Reaction Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration & methylation | 4-fluoro-3-nitroaniline, K2CO3, DMF | 80°C, 10h | 92% | Activation for SNAr |

| Formylation & dehydration | Formylating agent, dehydrating agent | Reflux | 74-95% | Formation of isocyanide |

| Alkynylation | Propargyl bromide, K2CO3 | Reflux, 16-20h | 70-85% | Formation of prop-2-yn-1-yl derivative |

| Hydroxylation | Hydroboration-oxidation | Room temp, 2-4h | 80-90% | Conversion to alcohol |

Propargylation of Aromatic Amines Followed by Hydroxylation

Method Overview:

This approach involves initial propargylation of 4-fluoro-3-nitroaniline, followed by oxidation to introduce the hydroxyl group at the terminal position.

Key Steps:

-

- 4-Fluoro-3-nitroaniline reacts with propargyl bromide in the presence of potassium carbonate.

- Reaction conditions: In DMF at room temperature, with 2-3 equivalents of base, for approximately 16 hours, yielding the N-propargyl derivative.

-

- The terminal alkyne undergoes hydroboration-oxidation to form the corresponding propargylic alcohol.

- Reaction conditions: Hydroboration with borane complexes followed by oxidation with hydrogen peroxide, typically at room temperature.

Reaction Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Propargylation | Propargyl bromide, K2CO3 | Room temp, 16h | 69-80% | Efficient N-propargylation |

| Hydroxylation | BH3, H2O2 | Room temp, 2-4h | 80-90% | Formation of prop-2-yn-1-ol |

Alternative Route: SNAr-Based Synthesis of Nitro-Substituted Aromatic Precursors

Method Overview:

Utilizes nucleophilic aromatic substitution of activated fluorinated nitrobenzenes with amines or alcohols, followed by functionalization of the alkyne group.

Key Steps:

-

- 4-fluoro-3-nitroaniline reacts with nucleophiles such as methylamine or other amines to introduce substituents at the aromatic ring.

- Reaction conditions: In dichloromethane with bases like potassium carbonate at room temperature, yields between 74-95%.

-

- The aromatic intermediates are then coupled with terminal alkynes via Sonogashira or related cross-coupling reactions.

- Reaction conditions: Palladium-catalyzed coupling in the presence of copper iodide, typically in triethylamine or similar solvents.

-

- Similar hydroboration-oxidation steps are employed to convert the alkyne into the alcohol.

Reaction Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| SNAr | Amine, K2CO3 | Room temp, 2h | 74-95% | Wide scope |

| Cross-coupling | Pd catalyst, terminal alkyne | Reflux, 12-24h | 70-85% | Efficient alkyne integration |

| Hydroxylation | Hydroboration-oxidation | Room temp | 80-90% | Alcohol formation |

Summary of Key Findings and Literature Insights

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.

Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Nitro-Substituted Propargyl Alcohols

Nitro groups significantly influence electronic properties and reactivity. Key comparisons include:

- Positional Effects: The meta-nitro substituent in 3-(3-nitrophenyl)prop-2-yn-1-ol (synthesized via Sonogashira coupling with 94% yield ) enhances electrophilicity compared to para-nitro analogs. The target compound’s fluorine at the para position may further polarize the aromatic ring, increasing acidity of the propargyl alcohol.

- Physical Properties : The para-nitro analog (CAS 61266-32-8) has a boiling point of ~340°C and density of 1.3 g/cm³ , suggesting nitro groups increase molecular packing and intermolecular forces.

Fluoro-Substituted Analogs

Fluorine’s electronegativity impacts solubility and metabolic stability:

Pyridine and Heteroaromatic Derivatives

Replacing the benzene ring with pyridine alters electronic and coordination properties:

- Electronic Effects: Pyridine’s nitrogen atom enhances hydrogen bonding and metal coordination, useful in catalysis or drug design. For example, 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (MW 166.15) is priced at $400/g , reflecting its niche applications.

Substituent Diversity in Propargyl Alcohols

Variations in aromatic substituents modulate physicochemical properties:

- LogP Trends : Electron-withdrawing groups (e.g., nitro, CF₃) increase LogP, enhancing membrane permeability. The target compound’s nitro and fluorine substituents likely result in a LogP >1.5, favoring organic solubility.

Biological Activity

3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a prop-2-yn-1-ol framework and a nitrophenyl group with a fluorine substituent. Its unique structural features, including the nitro (-NO₂) and alkyne (C≡C) groups, suggest potential biological activities that merit further investigation.

The chemical formula of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is C₉H₇F₁N₁O₃. The presence of the fluorine atom significantly alters the electronic properties of the compound, potentially enhancing its reactivity and biological interactions compared to similar compounds without fluorine.

Antimicrobial Properties

Research indicates that compounds containing nitrophenyl and alkyne moieties often exhibit antimicrobial activity. For instance, derivatives with similar structures have shown promising results against various bacterial strains, suggesting that 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol may possess similar properties. A study highlighted that compounds with nitro groups can interact with bacterial enzymes, potentially inhibiting their function.

Anti-inflammatory Activity

Compounds with structural similarities to 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol have demonstrated significant anti-inflammatory effects. For example, derivatives containing para-nitrophenyl moieties have been reported to inhibit inflammatory cytokines effectively. The potential for this compound to act on COX enzymes could be explored in future studies, as COX inhibitors are crucial in managing inflammation .

Cytotoxicity

Initial investigations into the cytotoxic effects of similar compounds indicate that they may exhibit selective toxicity towards cancer cells. The incorporation of a fluorine atom is hypothesized to enhance the compound's ability to penetrate cellular membranes, increasing its efficacy against tumor cells. In vitro studies on related compounds have shown significant cytotoxicity against various cancer cell lines, warranting further exploration of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol in cancer research .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial properties of several nitrophenyl derivatives, including those structurally related to 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol. The results indicated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess inhibition zones and determined Minimum Inhibitory Concentrations (MICs) for each compound.

| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |

|---|---|---|---|

| 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol | 32 | Sensitive | Resistant |

| 3-(4-Nitrophenyl)prop-2-yn-1-ol | 16 | Sensitive | Sensitive |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, researchers tested several derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds with a para-nitrophenyl moiety exhibited significant reductions in edema compared to controls.

| Compound | Edema Reduction (%) | Standard Drug Comparison |

|---|---|---|

| 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol | 75% | Diclofenac Sodium (70%) |

| Control | 10% | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.